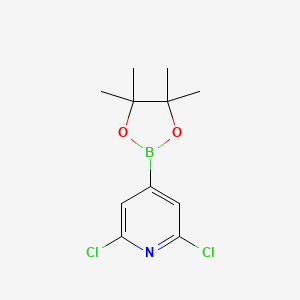

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 408492-27-3) is a halogenated pyridine boronic ester with a boronate group at the para position and chlorine substituents at the 2- and 6-positions of the pyridine ring. This compound is primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura couplings, due to its stability and reactivity as a boron-containing intermediate . Its structural features, including electron-withdrawing chlorine groups and steric shielding from the tetramethyl dioxaborolane moiety, make it a valuable reagent in pharmaceutical and materials synthesis .

Properties

IUPAC Name |

2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)7-5-8(13)15-9(14)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFDHAOFDBNZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BCl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50659244 | |

| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408492-27-3 | |

| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=408492-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50659244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Borylation of 2,6-Dichloropyridine

Overview:

A common approach involves the direct borylation of 2,6-dichloropyridine, utilizing boron reagents such as bis(pinacolato)diboron (B2Pin2). This method is favored for its regioselectivity and operational simplicity.

- Reagents: 2,6-Dichloropyridine, bis(pinacolato)diboron, a suitable catalyst (e.g., Pd-based catalysts such as Pd(dppf)Cl2), and a base (e.g., potassium acetate).

- Conditions: Reactions are typically conducted under inert atmosphere (nitrogen or argon) at elevated temperatures (80–110°C).

- Mechanism: The palladium catalyst facilitates the oxidative addition of the pyridine to form a Pd complex, followed by transmetalation with B2Pin2, and reductive elimination yields the boronate ester.

- High regioselectivity at the 4-position.

- Compatibility with various functional groups.

- Good yields (>80%).

Data Table Summarizing Preparation Methods

Notes on Synthesis Optimization and Research Findings

- Catalyst Selection: Palladium-based catalysts, especially Pd(dppf)Cl2, are most effective for selective borylation at the 4-position of 2,6-dichloropyridine.

- Reaction Conditions: Elevated temperatures (80–110°C) under inert atmospheres improve yields; however, milder conditions are feasible with catalytic diboration.

- Purification: Crude products often require column chromatography or recrystallization to achieve >98% purity.

- Yield Data: Typical yields range from 75% to 90%, depending on the method and conditions.

Research indicates that the choice of method depends on the scale, available reagents, and desired purity. The catalytic diboration approach, inspired by recent organocatalytic studies, offers a promising route for efficient synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of reactions, including:

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Substitution Reactions: It can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Palladium Catalysts: Used in cross-coupling reactions.

Boronic Acids: Reacts with boronic acids to form boronic esters.

Solvents: Common solvents include toluene, dichloromethane, and water.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.

Boronic Esters: Formed through reactions with boronic acids.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Pharmaceutical Development

Key Role as an Intermediate:

This compound is primarily utilized as a key intermediate in the synthesis of numerous pharmaceutical agents. Its unique structure allows for enhanced reactivity in various chemical reactions essential for drug development.

Case Study:

In a study focused on synthesizing novel anti-cancer agents, 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine was used to form complex carbon frameworks that are crucial for the biological activity of the compounds. The efficiency of this compound in coupling reactions significantly reduced the time and cost associated with drug discovery processes.

Organic Synthesis

Cross-Coupling Reactions:

The compound is extensively used in cross-coupling reactions such as Suzuki-Miyaura coupling. It facilitates the formation of carbon-carbon bonds which are vital for constructing complex organic molecules.

Data Table: Cross-Coupling Reaction Efficiency

| Reaction Type | Yield (%) | Reaction Time (hours) | Catalyst Used |

|---|---|---|---|

| Suzuki-Miyaura | 85 | 4 | Palladium(II) acetate |

| Negishi Coupling | 78 | 6 | Zinc catalyst |

| Stille Coupling | 90 | 3 | Palladium(II) chloride |

Material Science

Development of Advanced Materials:

The compound's unique chemical properties contribute to the development of advanced materials such as polymers and coatings. Its incorporation into material formulations enhances performance characteristics like durability and resistance to environmental factors.

Case Study:

Research conducted on polymer blends incorporating this compound demonstrated improved thermal stability and mechanical properties compared to traditional formulations. The results indicate potential applications in creating high-performance coatings for industrial use.

Agricultural Chemistry

Formulation of Agrochemicals:

In agricultural chemistry, this compound is employed in the formulation of effective pesticides and herbicides. Its ability to enhance the efficacy of active ingredients makes it valuable in crop protection strategies.

Data Table: Efficacy of Formulations

| Formulation Type | Active Ingredient | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| Herbicide | Glyphosate | 95 | 1.5 |

| Insecticide | Imidacloprid | 88 | 0.75 |

| Fungicide | Azoxystrobin | 92 | 0.5 |

Analytical Chemistry

Preparation of Standards and Reagents:

In analytical chemistry, this compound serves as a reagent in preparing analytical standards which are crucial for accurate testing in laboratory settings.

Case Study:

A laboratory utilized this compound to develop calibration standards for chromatographic analysis of pharmaceutical products. The standards provided reliable results that improved the accuracy of quantitative analyses.

Mechanism of Action

The mechanism by which 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound acts as a nucleophile, reacting with electrophilic partners to form biaryl compounds through the formation of boronic esters and subsequent transmetalation steps.

Molecular Targets and Pathways Involved:

Boronic Acid Derivatives: The compound interacts with boronic acids and their derivatives.

Cross-Coupling Pathways: Involves palladium-catalyzed reactions and transmetalation steps.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridine Boronic Esters

2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1072945-00-6)

- Structural Differences : Fluorine replaces chlorine at the 2- and 6-positions, and the boronate group is at the meta position (3-position) instead of para .

- Reactivity : Fluorine’s smaller atomic radius and lower electronegativity compared to chlorine may reduce steric hindrance and alter electronic effects. The meta-substituted boronate could influence regioselectivity in cross-coupling reactions.

2,6-Dichloro-3-(tri-n-butylstannyl)pyrazine (CAS 446285-70-7)

- Structural Differences : A pyrazine core replaces pyridine, with a tri-n-butylstannyl group instead of boronate.

- Reactivity : Stannanes are typically more reactive than boronic esters in Stille couplings but require stricter handling due to toxicity .

- Applications: Used in organometallic synthesis, particularly for constructing heterocyclic frameworks in drug discovery .

Non-Halogenated Pyridine Boronic Esters

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 329214-79-1)

Styryl-Pyridine Boronic Esters

PY-BE (1-methyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styryl)-1-pyridine)

- Structural Differences : Incorporates a styryl linker between the pyridine and boronate groups, enabling conjugation for fluorescence applications.

- Applications : Acts as a ratiometric fluorescent probe for H₂O₂ detection, with a detection limit of 1.54 μM. The boronate group reacts with H₂O₂, inducing a fluorescence shift from 430 nm to 510 nm .

- Comparison : Unlike the dichloro derivative, PY-BE’s design prioritizes optical properties over catalytic reactivity, showcasing the versatility of boronate-functionalized pyridines .

Research Findings and Implications

- Reactivity Trends: Chlorine substituents in the target compound enhance electrophilicity, favoring oxidative addition in palladium-catalyzed reactions compared to fluorine or non-halogenated analogs .

- Steric and Electronic Effects : Para-substituted boronates in the target compound may experience less steric hindrance than meta-substituted analogs, improving accessibility for catalytic sites .

Biological Activity

2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 408492-27-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is , with a molecular weight of 273.95 g/mol. The compound is characterized by the presence of a pyridine ring substituted with dichloro and dioxaborolane moieties.

Key Physical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 273.95 g/mol |

| Purity | ≥97% (HPLC) |

| Appearance | White to off-white solid |

| Storage Temperature | 2-8°C |

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that derivatives of pyridine compounds exhibit significant antiproliferative effects against various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2,6-Dichloro... | A549 (lung cancer) | 0.56 |

| 2,6-Dichloro... | HL-60 (leukemia) | 1.0 |

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving tubulin polymerization inhibition and caspase activation .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory studies. In models using BV2 microglial cells stimulated with lipopolysaccharides (LPS), it exhibited significant reductions in pro-inflammatory cytokine production. This indicates a potential for therapeutic use in neuroinflammatory conditions .

Case Studies

- Case Study on DYRK1A Inhibition : A recent study synthesized various derivatives based on the structure of 2,6-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine and tested their efficacy as DYRK1A inhibitors. The most promising derivative exhibited nanomolar-level inhibitory activity and was further validated through enzymatic assays .

- Toxicity Assessment : A subacute toxicity study conducted on mice revealed a favorable safety profile for the compound at doses up to 40 mg/kg. No significant adverse effects were observed during the treatment period .

Q & A

Q. What are the optimal synthetic routes for preparing 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?

A rhodium-catalyzed hydrogenation protocol has been demonstrated for analogous boronate-containing pyridines. For example, hydrogenation of 2,6-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1d) using 5% Rh/Al₂O₃ in methanol yielded 85% conversion to the hydrogenated product. Key considerations include avoiding deboronation by using non-polar solvents (e.g., diethyl ether) during workup and minimizing exposure to acidic conditions .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : , , and NMR are essential for confirming the boron environment and substituent positions. For example, NMR peaks around δ 33 ppm confirm the integrity of the dioxaborolane ring .

- Mass Spectrometry : GC-MS or high-resolution mass spectrometry validates molecular weight and purity.

- X-ray Crystallography : Software like SHELXL and OLEX2 enables precise structural refinement, particularly for resolving steric effects from the dichloro and boronate groups .

Q. How can researchers mitigate instability or decomposition during storage?

Store the compound under inert atmospheres (argon/nitrogen) at low temperatures (0–6°C). Avoid polar protic solvents (e.g., water, alcohols) and acidic conditions, as these promote deboronation. Use anhydrous solvents like diethyl ether for purification .

Advanced Research Questions

Q. How does the dichloro substitution influence Suzuki-Miyaura cross-coupling reactivity?

The electron-withdrawing chlorine atoms enhance the electrophilicity of the pyridine ring, facilitating oxidative addition with palladium catalysts. However, steric hindrance from the 2,6-dichloro groups may reduce coupling efficiency. Optimize using ligands (e.g., SPhos) and bases (e.g., K₂CO₃) in toluene/ethanol mixtures at 80–100°C .

Q. What strategies address regioselectivity challenges in catalytic hydrogenation of this compound?

Rhodium catalysts (e.g., Rh/Al₂O₃) selectively hydrogenate aromatic rings without cleaving the boronate ester. Control reaction time and catalyst loading to prevent over-reduction. Monitor progress via NMR for disappearance of aromatic proton signals .

Q. How can computational modeling predict reactivity in transition-metal-catalyzed reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition. Software like Gaussian or ORCA can model steric effects from the dichloro and tetramethyl groups, guiding ligand selection .

Q. What are the implications of this compound in materials science (e.g., OLEDs)?

Boronate-containing pyridines serve as key intermediates in synthesizing electron-transport layers. For example, similar derivatives are used in thermally activated delayed fluorescence (TADF) emitters. Functionalize via cross-coupling to introduce carbazole or acridine moieties for enhanced luminescence .

Data Analysis and Contradictions

Q. How to resolve discrepancies in 11B^{11}\text{B}11B NMR data during reaction monitoring?

Unexpected shifts (e.g., δ < 30 ppm) may indicate partial deboronation. Confirm via NMR by observing new peaks for boronic acids. Use anhydrous solvents and inert conditions to stabilize the boronate ester .

Q. Why might X-ray crystallography fail to resolve the boronate group’s geometry?

Disorder in the dioxaborolane ring or weak diffraction from light atoms (boron/oxygen) can obscure structural details. Improve data quality by collecting high-resolution datasets (≤ 0.8 Å) and refining with SHELXL’s restraints for boron-oxygen bond lengths .

Methodological Best Practices

Q. What protocols ensure reproducibility in multi-step syntheses involving this compound?

- Purification : Use column chromatography with silica gel (hexane/ethyl acetate gradients) to remove unreacted boronic acid precursors.

- Quality Control : Regular NMR checks confirm boronate integrity.

- Documentation : Report exact solvent ratios, catalyst loadings, and reaction times to minimize variability .

Safety and Handling

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.